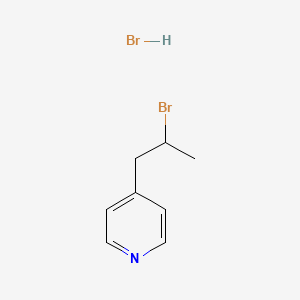
4-(2-Bromopropyl)pyridine hydrobromide
Overview
Description
Scientific Research Applications
Synthesis of Complex Molecules
4-(2-Bromopropyl)pyridine hydrobromide is utilized in the synthesis of diverse compounds through bromination reactions. For example, it has been involved in the synthesis of 2-pyridylimidazo pyridines in water, showcasing a method that combines environmental friendliness with high yield under mild conditions (Li Hong-ying, 2012). Additionally, this compound is key in creating hyperbranched polyelectrolytes through poly(N-alkylation), where its reactivity, influenced by the electron-attractive effect of pyridinium groups, is thoroughly studied (Sophie Monmoton et al., 2008).
Materials Science
In materials science, the utility of this compound extends to the development of new materials with potential for environmental and antimicrobial applications. For instance, it has been used in modifying poly(4-vinyl pyridine) particles to generate functional groups for antimicrobial properties and enhanced absorption capabilities (N. Sahiner & Alper O. Yasar, 2013). Such modifications pave the way for creating materials with specific, desirable properties for various applications.
Pharmaceutical and Chemical Research
In pharmaceutical and chemical research, the compound plays a crucial role in the efficient synthesis of intermediates critical for drug development. A notable application is in the synthesis of rupatadine, where a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, utilizing this compound as a starting material, demonstrated simplicity, efficiency, and environmental friendliness (Jianyu Guo et al., 2015).
Safety and Hazards
4-(2-Bromopropyl)pyridine hydrobromide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Brominated compounds are generally known to interact with various biological targets, often acting as intermediates in organic synthesis .
Mode of Action
4-(2-Bromopropyl)pyridine hydrobromide is a brominated compound and can participate in bromination reactions. For instance, it can be used as a brominating agent in the α-bromination reaction of carbonyl compounds . The bromination reaction is a significant topic in the field of organic chemistry, and α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis .
Biochemical Pathways
Brominated compounds like this one are often used in the production of pharmaceuticals, pesticides, and other chemicals , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 28099 , which may influence its pharmacokinetic properties. Generally, smaller molecules are more readily absorbed and distributed in the body.
Result of Action
As a brominating agent, it can contribute to the formation of brominated products, which can have various effects depending on the specific product formed .
Action Environment
The action of this compound can be influenced by various environmental factors, such as reaction time, reaction temperature, and dosage of the brominating agent . For instance, in the bromination of acetophenone derivatives, the reaction was found to be most efficient at 90℃ .
Biochemical Analysis
Biochemical Properties
4-(2-Bromopropyl)pyridine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids . Additionally, this compound can form covalent bonds with amino acids in proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage, neurotoxicity, and immunosuppression . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are detected . These findings highlight the importance of careful dosage selection in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidative metabolism to form reactive intermediates, which may further react with other cellular components. These metabolic reactions can influence the overall metabolic flux and levels of various metabolites within the cell . Understanding the metabolic pathways of this compound is crucial for predicting its biological effects and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
4-(2-bromopropyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-7(9)6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBPTMIAIQUFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


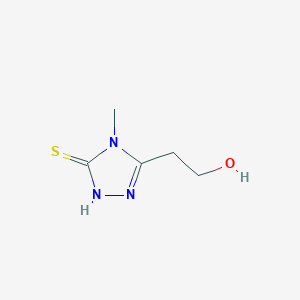
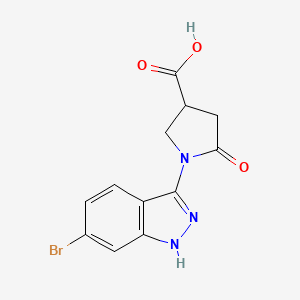
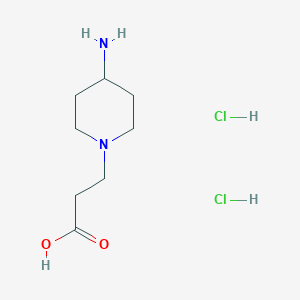
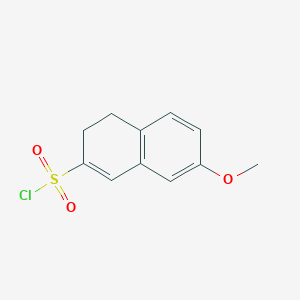
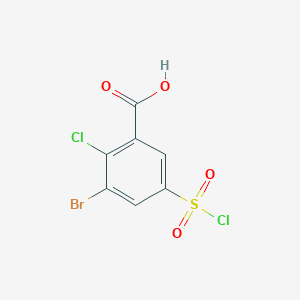
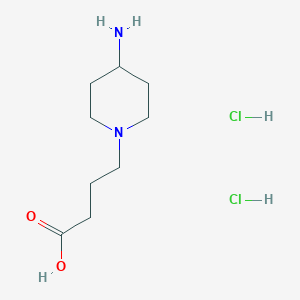
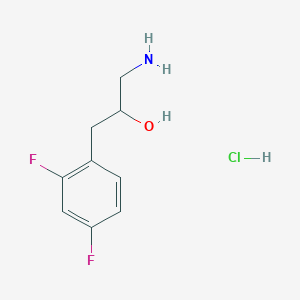
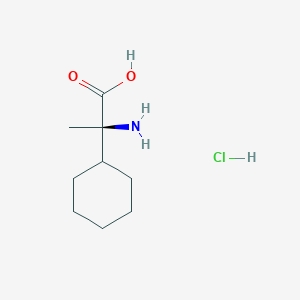
![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)
![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)
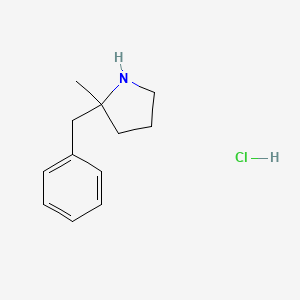

![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)

